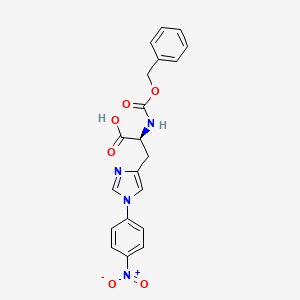

Z-His(Dnp)-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H18N4O6 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

(2S)-3-[1-(4-nitrophenyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C20H18N4O6/c25-19(26)18(22-20(27)30-12-14-4-2-1-3-5-14)10-15-11-23(13-21-15)16-6-8-17(9-7-16)24(28)29/h1-9,11,13,18H,10,12H2,(H,22,27)(H,25,26)/t18-/m0/s1 |

InChI Key |

JNYFWOQWUHMFRU-SFHVURJKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Z His Dnp Oh and Analogous Histidine Derivatives

Strategies for N-Alpha Protection: The Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the α-amino function of amino acids. researchgate.net Introduced by Bergmann and Zervas, its utility lies in its stability under a range of reaction conditions and its selective removal. researchgate.nettotal-synthesis.com The Z group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate under Schotten-Baumann conditions, which involve an aqueous basic solution, or with an organic base. total-synthesis.com The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate, with the subsequent loss of a chloride ion. total-synthesis.com

The Z group is stable to bases and many acidic conditions, providing orthogonality with other protecting groups. total-synthesis.com Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid or anhydrous HF. bachem.com This selective deprotection is a cornerstone of many peptide synthesis strategies, allowing for the unmasking of the α-amino group for subsequent coupling reactions without disturbing other protecting groups on the peptide chain. researchgate.net

Strategies for Imidazole (B134444) Side-Chain Protection: The 2,4-Dinitrophenyl (Dnp) Group

The imidazole side chain of histidine presents a significant challenge in peptide synthesis due to its basicity and nucleophilicity, which can lead to side reactions and racemization. cigb.edu.cubioline.org.br The 2,4-dinitrophenyl (Dnp) group is a robust and widely used protecting group for the imidazole moiety that effectively suppresses these issues. cigb.edu.cupeptide.com Its electron-withdrawing nature reduces the basicity of the imidazole ring, thereby preventing side-chain acylation and minimizing the risk of racemization during the activation of the carboxyl group for peptide bond formation. cigb.edu.cu

The Dnp group is notably stable under the acidic conditions used for the removal of Boc protecting groups and the basic conditions for Fmoc group removal, making it compatible with both major SPPS strategies. cigb.edu.cu However, it has been reported that the Dnp group can be partially cleaved under the conditions used for Fmoc deprotection (20% piperidine (B6355638) in DMF). cigb.edu.cubioline.org.br The primary method for the removal of the Dnp group is thiolysis, typically using reagents such as thiophenol, 2-mercaptoethanol (B42355), or dithiothreitol. bioline.org.br

The introduction of the Dnp group onto the imidazole ring of histidine must be regioselective to ensure the desired properties of the protected amino acid. The imidazole ring has two nitrogen atoms, designated as pros (π) and tele (τ). For effective suppression of racemization, the protecting group should ideally be placed on the π-nitrogen. rsc.org The reaction of histidine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, is a common method for introducing the Dnp group. The reaction is typically carried out in the presence of a base. The less sterically hindered τ-nitrogen is generally the preferred site of substitution.

The standard method for introducing the Dnp group involves the reaction of a N-α-protected histidine with FDNB in the presence of a base like sodium bicarbonate. This method is generally effective, but the regioselectivity can be influenced by the reaction conditions and the nature of the N-α-protecting group. Alternative methods may utilize other dinitrophenylating agents or different reaction conditions to optimize the yield and regioselectivity of the desired N-τ-Dnp-histidine derivative.

| Method | Reagents | Base | Typical Solvent | Key Features |

| Standard Method | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Sodium Bicarbonate | Water/Dioxane | Well-established, generally good yields. |

| Alternative Base | Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | Can offer improved solubility for certain substrates. google.com | |

| Pre-activated Histidine | N-α-protected Histidine | Varies | Varies | Aims to control regioselectivity by pre-complexing the histidine. |

Stereochemical Control and Racemization Suppression during Synthesis

Maintaining the stereochemical integrity of the chiral α-carbon is paramount in peptide synthesis. Histidine is particularly susceptible to racemization, a process that can be catalyzed by the basic imidazole side chain. peptide.comoup.com The unprotected imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to the formation of a planar enolate intermediate, which results in loss of stereochemistry.

Protection of the imidazole side chain with an electron-withdrawing group like Dnp is a key strategy to suppress this racemization. peptide.com By reducing the basicity of the imidazole nitrogen, the Dnp group significantly diminishes its ability to catalyze the racemization process. cigb.edu.cu Studies have shown that im-Dnp protected histidine derivatives exhibit low levels of racemization during coupling reactions. oup.com Other factors that can influence racemization include the choice of coupling reagents, solvents, and reaction temperature. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can also help to suppress racemization. peptide.comacs.org

| Protecting Group on Imidazole | Coupling Method | Racemization Level | Reference |

| Dnp | DCC | Low | oup.com |

| Tosyl (Ts) | DCC | Low | oup.com |

| Benzyloxymethyl (Bom) | DCC | Low | peptide.com |

| Benzyl (Bzl) | DCC | Slightly Higher | oup.com |

| Unprotected | DCC | High | oup.com |

Purification and Isolation Methodologies for Z-His(Dnp)-OH Precursors

The purification of this compound and its precursors is crucial to ensure the quality of the final peptide product. Following the synthesis, the crude product is typically a mixture containing the desired product, unreacted starting materials, and side products. Common purification techniques include:

Crystallization: This is a preferred method for obtaining highly pure crystalline solids. The choice of solvent system is critical for successful crystallization.

Column Chromatography: Silica gel chromatography is frequently used to separate the product from impurities based on their different polarities. A gradient of solvents is often employed to achieve effective separation.

High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative reverse-phase HPLC is a powerful tool. It separates compounds based on their hydrophobicity. The crude product is dissolved in a suitable solvent and injected into the HPLC system, and fractions containing the pure product are collected, combined, and lyophilized. rsc.org

The purity of the final product is typically assessed by analytical HPLC, and its identity is confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application of Z His Dnp Oh in Advanced Peptide Synthesis Strategies

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. biosynth.com The choice of protecting groups is fundamental to the success of SPPS, as they must be stable throughout the synthesis and selectively removable when needed. biosynth.com

Z-His(Dnp)-OH finds its primary application within the tert-butyloxycarbonyl (Boc) strategy of SPPS. peptide.compeptide.com In this approach, the temporary N-α-amino group protection is provided by the acid-labile Boc group, while more stable, "permanent" protecting groups are used for the side chains. biosynth.compeptide.com The 2,4-dinitrophenyl (Dnp) group on the imidazole (B134444) ring of histidine in this compound is stable to the acidic conditions used for Boc group removal (e.g., trifluoroacetic acid, TFA), making it a compatible choice for Boc-based SPPS. peptide.compsu.edupsu.edu This stability is crucial for the synthesis of longer peptides where repeated acid exposure occurs. peptide.com

The concept of orthogonality in protecting group strategy is vital, meaning that different protecting groups can be removed under distinct conditions without affecting others. peptide.comwiley-vch.de The Dnp group of this compound offers a degree of orthogonality. It is stable to the acidic conditions used to cleave the N-α-Boc group and also to the strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) often used for final cleavage of the peptide from the resin. psu.edupsu.eduuwec.edu

However, the Dnp group is not truly orthogonal in all contexts. Its removal is typically achieved by thiolysis, using reagents like thiophenol or 2-mercaptoethanol (B42355). uwec.edu This distinct removal condition allows for its selective cleavage. A notable side reaction is the potential cleavage of the Dnp group under the basic conditions used for Fmoc-deprotection (20% piperidine (B6355638) in DMF), which can be problematic in mixed Boc/Fmoc strategies. cigb.edu.cu

Table 1: Orthogonality of the Dnp Protecting Group in Boc-SPPS

| Protecting Group | Cleavage Condition | Stability of Dnp Group |

| N-α-Boc | Trifluoroacetic Acid (TFA) | Stable psu.edupsu.edu |

| Resin Linker (e.g., PAM) | Hydrogen Fluoride (HF) | Stable psu.eduuwec.edu |

| Dnp Group | Thiolysis (e.g., thiophenol) | Cleaved uwec.edu |

| Fmoc Group | Piperidine/DMF | Partial to significant cleavage cigb.edu.cu |

The protection of the histidine imidazole ring is not only to prevent side reactions but also to enhance the efficiency of peptide chain assembly. An unprotected imidazole moiety can interfere with the coupling reaction by reacting with the activated amino acid, thereby reducing the amount of activated species available for peptide bond formation. peptide.com The electron-withdrawing nature of the Dnp group in this compound suppresses the basicity of the imidazole ring, thus preventing such side reactions and contributing to a more efficient chain elongation. psu.educigb.edu.cu However, the success of Dnp group removal can be dependent on the proper solvation of the peptide-resin, which can be slow for some peptide sequences. psu.edu

Utilization in Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for the large-scale production of peptides and the synthesis of complex peptide fragments. The benzyloxycarbonyl (Z) group has a long history of use in solution-phase synthesis. peptide.com

In fragment condensation strategies, protected peptide segments are synthesized and then coupled together in solution. The stability of the Dnp group to various reaction conditions makes this compound a useful derivative for preparing protected histidine-containing peptide fragments. peptide.compeptide.com These fragments can then be used in subsequent ligation steps. peptide.com For instance, in native chemical ligation (NCL), a powerful method for joining unprotected peptide fragments, the use of Boc-His(Dnp)-OH is recommended. nih.gov The Dnp group remains on the histidine during the initial peptide thioester preparation and is conveniently removed by the thiol additives present during the ligation reaction itself. nih.gov

Mitigation of Racemization in Histidine-Containing Peptides

A significant challenge in peptide synthesis is the risk of racemization, the loss of stereochemical integrity at the α-carbon, especially during the activation step of amino acid coupling. peptide.com Histidine is particularly prone to racemization due to the catalytic effect of the free Nπ in the imidazole sidechain. peptide.compeptide.com

Protecting the imidazole nitrogen is a key strategy to suppress this racemization. The electron-withdrawing Dnp group in this compound reduces the basicity of the imidazole ring, which in turn minimizes its catalytic role in the racemization process. psu.educigb.edu.cuacs.org While not completely eliminating racemization, the Dnp group provides a notable reduction in epimerization compared to unprotected histidine. For instance, studies have shown that imidazole protection with electron-withdrawing groups like Dnp leads to less racemization compared to groups like benzyl (B1604629) (Bzl). acs.org However, other protecting groups like benzyloxymethyl (Bom) attached to the tau-nitrogen of the imidazole have been reported to be even more effective in suppressing racemization, albeit with their own synthetic challenges and potential side reactions. peptide.comnih.gov

Mechanistic Basis of Dnp's Racemization-Suppressing Properties

Histidine residues are particularly susceptible to racemization during peptide synthesis. peptide.comuwec.edu The racemization process is primarily facilitated by the imidazole side chain, where the π-nitrogen (Nπ), being basic, can act as an internal base. psu.educore.ac.uk During the activation of the carboxyl group for peptide bond formation, this π-nitrogen can abstract the acidic proton from the adjacent α-carbon (Cα). uwec.edupsu.edu This abstraction leads to the formation of a planar oxazolone (B7731731) or enolate intermediate, resulting in the loss of chiral integrity at the α-carbon. tu-darmstadt.descripps.edu

The use of an Nτ-protecting group like 2,4-dinitrophenyl (Dnp) in this compound is a key strategy to mitigate this side reaction. The Dnp group is strongly electron-withdrawing. psu.edu When attached to the τ-nitrogen (Nτ) of the imidazole ring, it significantly reduces the basicity and nucleophilicity of the π-nitrogen through a powerful inductive effect. psu.eduug.edu.pl By diminishing the basic character of the Nπ, the Dnp group effectively suppresses its ability to abstract the Cα proton. uwec.edupsu.edu This hindrance of the initial step of the racemization mechanism preserves the stereochemical integrity of the histidine residue during coupling reactions.

Furthermore, the Dnp group offers some degree of steric hindrance, which can also contribute to the reduction of epimerization. The robust nature of the Dnp group, being stable under the acidic conditions often used for Nα-Boc group removal, makes it a reliable choice for protecting the histidine side chain throughout the synthesis of complex peptides. psu.edu

Comparative Efficacy with Alternative Histidine Protecting Groups

The selection of an appropriate side-chain protecting group for histidine is critical for the successful synthesis of peptides, with the primary goals being the prevention of side reactions and the suppression of racemization. The efficacy of the Dnp group in this compound is best understood through comparison with other commonly employed protecting groups.

The Dnp group is highly effective at suppressing racemization due to its strong electron-withdrawing nature. psu.edupeptide.com It is stable under most reaction conditions, including the strong acids used for final cleavage in Boc-based strategies, but requires a separate deprotection step using a nucleophile like thiophenol prior to cleavage from the resin. uwec.edupsu.edunih.gov This orthogonality is advantageous for the synthesis of large peptides. peptide.compeptide.com

Alternative protecting groups for Boc-based synthesis include Tosyl (Tos), Benzyloxymethyl (Bom), and Boc itself. The Tos group is also electron-withdrawing and reduces racemization, but it is labile to reagents like 1-hydroxybenzotriazole (B26582) (HOBt), which is a common additive in coupling reactions, leading to potential side reactions. uwec.eduug.edu.plpeptide.com The side-chain Boc group in Boc-His(Boc)-OH is removed concurrently with the Nα-Boc group, limiting its application to the synthesis of short peptides or the introduction of histidine near the N-terminus. peptide.com The Benzyloxymethyl (Bom) group is stable to nucleophiles but is cleaved by strong acid. ug.edu.pl

In Fmoc-based synthesis, the most common protecting group is the trityl (Trt) group. Unlike the electron-withdrawing Dnp group, the Trt group's primary mode of suppression is steric hindrance. ug.edu.pl However, since it protects the Nτ-position, the Nπ-nitrogen remains unblocked and can still catalyze racemization, although the bulkiness of the Trt group minimizes this effect. ug.edu.plpeptide.com Studies have shown that under certain activation conditions, derivatives like Fmoc-His(Trt)-OH can lead to significant racemization. nih.gov

A comparative overview of various histidine side-chain protecting groups is presented below.

| Protecting Group | Common Strategy | Racemization Suppression Mechanism | Key Advantages | Key Disadvantages | Removal Conditions |

|---|---|---|---|---|---|

| Dnp (2,4-dinitrophenyl) | Boc | Strongly electron-withdrawing. psu.edu | Excellent racemization suppression. peptide.com Stable to acid. psu.edu Good for long peptides. peptide.com | Requires separate, nucleophilic deprotection step. uwec.edu Can be partially cleaved by piperidine. cigb.edu.cu | Thiophenol or 2-mercaptoethanol/DIEA. uwec.edunih.gov |

| Tos (Tosyl) | Boc | Electron-withdrawing. ug.edu.pl | Reduces racemization. ug.edu.pl | Unstable to HOBt, leading to side reactions. uwec.edupeptide.com | Strong acid (e.g., HF). ug.edu.pl |

| Trt (Trityl) | Fmoc | Steric hindrance. ug.edu.pl | Commonly used in Fmoc chemistry. researchgate.net | Does not fully prevent racemization as Nπ is free. ug.edu.plpeptide.com | Acid-labile (e.g., TFA). ug.edu.pl |

| Boc (tert-butyloxycarbonyl) | Boc | Minimal. | Easily removed. | Labile under Nα-Boc deprotection conditions, limiting use. peptide.com | Acid-labile (e.g., TFA). peptide.com |

| Bom (Benzyloxymethyl) | Boc | Electron-withdrawing. | Stable to nucleophiles and bases. ug.edu.pl | Requires strong acid for removal. ug.edu.pl | Strong acid (e.g., HF, TFMSA). ug.edu.pl |

| Bzl (Benzyl) | Boc | Minimal. | - | Insufficiently masks imidazole basicity, leading to higher racemization. oup.com | Catalytic hydrogenation. |

Mechanistic Investigations of Dnp Cleavage and Associated Chemical Phenomena

Nucleophilic Deprotection Pathways for the Dnp Group

The removal of the Dnp group from the histidine imidazole (B134444) ring is achieved through nucleophilic aromatic substitution. This process is not amenable to acidic cleavage conditions, such as those using hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are commonly employed for global deprotection in Boc-based solid-phase peptide synthesis (SPPS). psu.edupeptide.comug.edu.pl Consequently, an orthogonal deprotection strategy using nucleophiles is required. psu.edu

Thiolysis-Based Cleavage Mechanisms (e.g., thiophenol, 2-mercaptoethanol)

Thiolysis is the most prevalent method for the cleavage of the Dnp group. bioline.org.brug.edu.pl This reaction involves the use of a thiol-containing reagent, which acts as a potent nucleophile, attacking the carbon atom of the phenyl ring to which the imidazole nitrogen is attached. The reaction proceeds via a Meisenheimer complex intermediate. researchgate.net

Commonly used thiol reagents include thiophenol and 2-mercaptoethanol (B42355). bioline.org.brpeptide.comnih.govchempep.com The general procedure involves treating the Dnp-protected peptide-resin with an excess of the thiol in a suitable solvent, often N,N-dimethylformamide (DMF). peptide.comchempep.com For instance, a typical protocol for thiophenol-mediated deprotection involves suspending the peptide resin in DMF and adding thiophenol, sometimes in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) to generate the more nucleophilic thiolate anion. peptide.comnih.gov The reaction is typically carried out at room temperature for a duration ranging from 90 minutes to overnight. peptide.comchempep.com The progress of the deprotection can often be visually monitored, as the solution turns yellow upon the release of the dinitrophenylated thiol byproduct. wordpress.compeptide.com

Similarly, 2-mercaptoethanol can be used for Dnp removal, often in a solution containing a base such as DIEA in DMF. nih.govwordpress.com The choice between thiophenol and 2-mercaptoethanol can depend on the specific peptide sequence and downstream applications.

Table 1: Thiolysis-Based Deprotection Conditions for His(Dnp)

| Thiol Reagent | Base | Solvent | Reaction Time | Reference |

|---|---|---|---|---|

| Thiophenol | Triethylamine | DMF | ~90 minutes | peptide.com |

| Thiophenol | - | DMF | Overnight | chempep.com |

| 2-mercaptoethanol | DIEA | DMF | 30 minutes (repeated) | nih.gov |

| 2-mercaptoethanol | - | DMF | 3-4 hours | wordpress.com |

Base-Mediated Cleavage (e.g., piperidine (B6355638) in DMF)

While primarily known as the reagent for Fmoc group removal in Fmoc-based SPPS, piperidine has also been shown to cleave the Dnp group from histidine. bioline.org.brcigb.edu.cu A common condition for this is a 20% solution of piperidine in DMF, the same reagent cocktail used for Fmoc deprotection. bioline.org.brcigb.edu.cu This finding is particularly relevant when a combination of Boc/Bzl and Fmoc/tBu strategies is employed in the synthesis of a single peptide. bioline.org.brcigb.edu.cu For example, if a lysine (B10760008) residue is protected with an Fmoc group in a peptide synthesized using the Boc strategy, the treatment with piperidine/DMF to deprotect the lysine side chain can also lead to the removal of the Dnp group from a histidine residue in the same sequence. bioline.org.br One study demonstrated that treatment with 20% piperidine in DMF for 30 minutes resulted in 84% cleavage of the Dnp group. bioline.org.brcigb.edu.cu

Challenges and Limitations in Dnp Removal Efficiency

Despite the established protocols for Dnp cleavage, the process is not without its challenges. Incomplete deprotection and the formation of byproducts can compromise the yield and purity of the final peptide.

Factors Influencing Incomplete Deprotection

The efficiency of Dnp removal can be influenced by several factors. One significant challenge is the potential for incomplete cleavage, especially in sequences that are rich in histidine or are poorly solvated. psu.eduug.edu.pl The accessibility of the Dnp-protected imidazole ring to the nucleophilic reagent is crucial for the reaction to proceed to completion. psu.edu For long or sterically hindered peptides, the peptide-resin matrix may not be sufficiently solvated, hindering the diffusion of the deprotection reagents and leading to incomplete removal of the Dnp group. psu.edu

Formation of Byproducts during Cleavage

The byproducts of Dnp cleavage are highly colored, often imparting a yellow or orange hue to the crude peptide, which can complicate purification. peptide.com While these colored byproducts are generally easy to separate from the peptide, their presence is an indicator of the deprotection reaction. peptide.com More problematic is the potential for side reactions. For instance, the Dnp group is labile to nucleophiles, which can lead to its migration. ug.edu.pl If a lysine residue protected with an Fmoc group is present, removal of the Fmoc group exposes a free amino group that can act as a nucleophile, potentially leading to the transfer of the Dnp group from histidine to the lysine side chain. ug.edu.pl

Compatibility of Dnp Deprotection with Global Cleavage Conditions

The standard procedure involves performing the nucleophilic deprotection of the Dnp group on the fully assembled peptide-resin, followed by thorough washing to remove the deprotection reagents and byproducts. peptide.comchempep.com Only after this step is the N-terminal Boc group removed, and the peptide-resin subjected to the final cleavage cocktail (e.g., HF with scavengers). peptide.com This sequential approach ensures that the unprotected imidazole ring of histidine is not exposed to the harsh acidic conditions for an extended period, which could lead to other side reactions. In the context of native chemical ligation, if the Dnp group is not removed prior to cleavage, it can be removed by the thiol additives present in the ligation buffer. nih.gov

Stability under Acidolytic Conditions (e.g., HF, TFA)

The N(im)-2,4-dinitrophenyl (Dnp) protecting group of histidine, as utilized in Z-His(Dnp)-OH, exhibits remarkable stability under the strong acidolytic conditions typically employed for peptide cleavage from the resin in Boc-based solid-phase peptide synthesis (SPPS). nih.govpsu.edu The electron-withdrawing nature of the dinitrophenyl ring provides robust protection for the imidazole side chain, rendering it resistant to cleavage by reagents such as anhydrous hydrogen fluoride (HF) and trifluoroacetic acid (TFA). psu.edupeptide.com

This stability is a cornerstone of its utility, allowing for orthogonal deprotection strategies. While the Nα-Boc group is readily cleaved by moderate concentrations of TFA, the His(Dnp) group remains intact. Similarly, during the final cleavage step, which often involves treatment with strong acids like HF or trifluoromethanesulfonic acid (TFMSA) to release the peptide from the resin and remove most other benzyl-type side-chain protecting groups, the Dnp group is not affected. nih.govpsu.eduwordpress.com

Consequently, the removal of the Dnp group necessitates a separate, dedicated deprotection step prior to final acid cleavage. nih.govpsu.edu This is typically achieved through thiolysis, using reagents like thiophenol or 2-mercaptoethanol in a solvent such as dimethylformamide (DMF). wordpress.comsigmaaldrich.combioline.org.br This distinct deprotection mechanism underscores the group's stability to acids.

| Reagent/Condition | Effect on Dnp Group | Typical Use in Peptide Synthesis | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Stable | Removal of Nα-Boc group | nih.gov |

| Anhydrous Hydrogen Fluoride (HF) | Stable | Final peptide cleavage from resin and removal of Bzl-type protecting groups | nih.govpsu.eduwordpress.com |

| Trifluoromethanesulfonic Acid (TFMSA) | Stable | Alternative to HF for final cleavage | wordpress.compeptide.com |

| Thiophenol / 2-Mercaptoethanol | Cleaved (Thiolysis) | Specific removal of the Dnp group | sigmaaldrich.combioline.org.brpsu.edu |

Interactions with Other Side-Chain Protecting Groups during Deprotection

The chemical strategy for Dnp group removal can have significant interactions with other protecting groups present in a peptide sequence, particularly in syntheses that combine protecting group strategies (e.g., Boc and Fmoc). A critical interaction occurs when a peptide contains both a His(Dnp) residue (typically incorporated using Boc-chemistry) and a residue protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, such as Lys(Fmoc). bioline.org.brcigb.edu.cu

The standard condition for Fmoc group removal is treatment with a solution of 20% piperidine in DMF. cigb.edu.cu Research has demonstrated that these conditions can also lead to the cleavage of the Dnp group from the histidine imidazole ring. bioline.org.brcigb.edu.cu In one study synthesizing a pentapeptide, treatment with 20% piperidine in DMF for 30 minutes resulted in 84% cleavage of the Dnp group. cigb.edu.cu This premature deprotection of the histidine side chain is a significant side reaction, as the newly exposed nucleophilic imidazole ring can interfere with subsequent synthesis steps. bioline.org.brcigb.edu.cu

Another important procedural interaction involves the timing of Dnp removal relative to the deprotection of the N-terminal α-amino group. It is recommended that the Dnp group be removed before the final N-terminal Boc group is cleaved. nih.govsigmaaldrich.comug.edu.pl This is to prevent the Dnp group from migrating or reacting with the free primary amine of the N-terminus. researchgate.net

| Protecting Group Combination | Deprotection Reagent | Interaction/Side Reaction | Reference |

|---|---|---|---|

| His(Dnp) and Lys(Fmoc) | 20% Piperidine in DMF | Piperidine intended for Fmoc removal also cleaves the Dnp group, prematurely exposing the histidine imidazole ring. | bioline.org.brcigb.edu.cu |

| His(Dnp) and N-terminal Boc | Thiophenol, then TFA | Dnp removal must precede N-terminal Boc removal to avoid potential side reactions with the free N-terminal amine. | nih.govug.edu.pl |

| His(Dnp) and Trp(For) | Piperidine, then Thiophenol, then HF | The deprotection of Trp(For) with piperidine can also cleave the Dnp group. The steps must be ordered carefully. | nih.govpsu.edu |

Analysis of Secondary Reactions Stemming from Dnp Removal

The removal of the Dnp group, whether intentional via thiolysis or unintentional as a side reaction, liberates the nucleophilic imidazole side chain of histidine. The presence of this unprotected ring, particularly when other residues are still protected or activated, can lead to several secondary reactions, most notably acyl transfer. bioline.org.brcigb.edu.cu

If the Dnp group is cleaved prematurely (for example, by piperidine treatment in a mixed Boc/Fmoc synthesis), the exposed imidazole nitrogen can act as a catalyst for acyl transfer. bioline.org.brcigb.edu.cu Acylimidazoles can form and act as acylating agents, potentially transferring an acyl group to other nucleophilic sites within the peptide, which can result in by-products. bioline.org.br This is especially problematic if the goal of the Fmoc removal was to acylate a specific site, such as the lysine side chain, as the newly exposed histidine can compete for the acylating agent. bioline.org.brcigb.edu.cu

Formylation of the histidine residue is another potential secondary reaction. While formylation is more commonly associated with the use of formyl-tryptophan (Trp(For)) or certain cleavage cocktails, a prematurely deprotected histidine could be susceptible to formylation if a formyl source is present. nih.govpsu.edu However, studies have shown that when Dnp removal is performed efficiently with thiols prior to HF cleavage, formylation of the target peptide is not a significant side reaction. psu.edu

| Secondary Reaction | Triggering Condition | Mechanism/Description | Reference |

|---|---|---|---|

| Acyl Transfer | Premature Dnp removal during a subsequent acylation step (e.g., via piperidine treatment). | The exposed imidazole ring is acylated or promotes the transfer of an acyl group to another nucleophile on the peptide. | bioline.org.brcigb.edu.cu |

| Unwanted Acylation | Premature Dnp removal in the presence of an activated amino acid. | The nucleophilic imidazole ring is acylated during a coupling step, leading to a branched peptide. | bioline.org.br |

| Formylation | Premature Dnp removal in the presence of a formylating agent. | The exposed imidazole ring reacts with a formyl source, leading to a formylated histidine side chain. | nih.govpsu.edu |

Advanced Research Applications and Derivatizations Incorporating Z His Dnp Oh

Z-His(Dnp)-OH as a Precursor for Modified Peptides and Peptidomimetics

This compound serves as a crucial starting material for the synthesis of modified peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The Dnp group's stability under various reaction conditions makes it particularly useful for preparing larger or more complex peptides. peptide.com This stability is essential when synthesizing long peptide chains or when the molecule must endure multiple chemical steps without unintended deprotection of the histidine side chain.

The application of this compound extends to the creation of peptidomimetics, where non-natural amino acids or altered backbones are introduced to enhance properties like stability, bioavailability, or receptor affinity. For instance, the synthesis of (Z)-fluoroalkene-type peptidomimetics, which has gained significant attention in medicinal chemistry, relies on innovative coupling strategies to prevent racemization and epimerization. thieme-connect.de While not directly mentioning this compound, the principles of using protected amino acid precursors are fundamental to this field. The robust protection offered by the Dnp group on the histidine imidazole (B134444) ring is advantageous in such multi-step synthetic sequences.

The versatility of this compound is further highlighted by its use in constructing peptide-based systems designed for specific functions. For example, it can be incorporated into sequences that are later modified to act as enzyme inhibitors or to probe biological processes. The Dnp group can be selectively removed under specific conditions, allowing for the introduction of other functional groups or labels at the histidine residue at a desired stage of the synthesis.

| Attribute | Description | Relevance to Modified Peptide Synthesis |

| α-Amino Protection | The benzyloxycarbonyl (Z) group protects the primary amine. | Allows for controlled, sequential addition of amino acids in peptide synthesis. |

| Side-Chain Protection | The 2,4-dinitrophenyl (Dnp) group protects the imidazole ring of histidine. peptide.com | Prevents unwanted side reactions at the nucleophilic imidazole nitrogen during synthesis. Its stability is crucial for multi-step syntheses. peptide.com |

| Orthogonality | The Z and Dnp groups can be removed under different conditions. | Enables selective deprotection, allowing for specific modifications at either the N-terminus or the histidine side chain. |

| Precursor Role | Serves as a foundational building block. | Essential for introducing a protected histidine residue into a peptide chain that can be later deprotected and modified. |

Role in the Synthesis of Histidine-Bearing Systems for Mechanistic Studies

Histidine residues are frequently found in the active sites of enzymes, where they play critical roles in catalysis, often acting as proton donors or acceptors. mdpi.com Synthesizing peptides and proteins containing strategically placed histidine residues is therefore essential for studying enzyme mechanisms. This compound is a key reagent in this endeavor, enabling the precise incorporation of a protected histidine that can be deprotected at the appropriate time.

The Dnp protecting group is particularly valuable because it is stable to the acidic conditions often used to cleave peptides from solid-phase resins, but it can be removed by thiolysis. nih.govnih.gov This feature is exploited in mechanistic studies where the final, unprotected peptide is required for functional assays. For example, in the total chemical synthesis of human secretory phospholipase A2 (hsPLA2), a 124-amino acid enzyme, Boc-His(Dnp)-OH was used. nih.gov The Dnp group remained on the histidine residues during cleavage from the resin and was subsequently removed during the native chemical ligation step by the thiol additives present in the ligation buffer. nih.gov This strategy allowed for the successful synthesis of the active enzyme and an active-site mutant where histidine was replaced, providing insights into its catalytic function. nih.gov

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining two unprotected peptide fragments. nih.govthieme-connect.de One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine. The reaction forms a native peptide bond at the ligation site.

This compound, or more commonly its Boc-protected counterpart, Boc-His(Dnp)-OH, plays a significant role in this process when a histidine residue is located at or near the ligation junction. nih.govnih.gov The Dnp group is stable during the synthesis of the peptide thioester fragment and its subsequent cleavage from the resin. nih.gov Crucially, the Dnp group is rapidly removed by the thiol additives (like thiophenol or benzylmercaptan) that are often used to facilitate the NCL reaction. nih.govnih.gov This in-situ deprotection is highly efficient and convenient, as it eliminates the need for a separate deprotection step before ligation.

Analytical Methodologies for Characterization and Monitoring of Z His Dnp Oh Transformations

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of Z-His(Dnp)-OH and for monitoring the progress of reactions in which it is involved, such as its synthesis and subsequent deprotection steps.

High-Performance Liquid Chromatography (HPLC) in Synthesis and Deprotection

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, reagents, and potential side products.

In the context of peptide synthesis, HPLC is routinely used to monitor the removal of the dinitrophenyl (Dnp) protecting group from the imidazole (B134444) side chain of histidine. For instance, the cleavage of the Dnp group under basic conditions, such as treatment with 20% piperidine (B6355638) in dimethylformamide (DMF), can be effectively tracked. cigb.edu.cu A typical analysis would involve injecting aliquots of the reaction mixture at various time points. The resulting chromatograms would show a decrease in the peak corresponding to the Dnp-protected species and a concurrent increase in the peak corresponding to the deprotected product.

The selection of HPLC conditions is critical for achieving optimal separation. Due to the aromatic nature of both the benzyloxycarbonyl (Z) group and the dinitrophenyl (Dnp) group, UV detection is highly effective. A photodiode array (PDA) detector can be employed to acquire full UV spectra of the eluting peaks, aiding in peak identification and purity assessment. mdpi.commdpi.com

Table 1: Illustrative HPLC Parameters for Reaction Monitoring

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 25 cm x 4.6 mm, 5 µm) | Provides good retention and separation of nonpolar to moderately polar compounds like this compound. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Acidified aqueous phase to ensure good peak shape for acidic analytes. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute the compound from the reverse-phase column. |

| Gradient | Linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 min) | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV/Vis or PDA Detector at 254 nm and/or 360 nm | The Z-group absorbs around 254 nm, while the Dnp group provides a strong chromophore detectable at longer wavelengths (e.g., 360 nm). epa.gov |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Spectroscopic Methods for Structural Elucidation and Reaction Progress

Spectroscopic techniques are vital for confirming the chemical structure of this compound and verifying the outcomes of its chemical transformations.

Mass Spectrometry (MS) for Product Verification

Mass spectrometry is a powerful technique for verifying the molecular weight of this compound and its reaction products. It is particularly useful for confirming the successful addition or removal of the Dnp group.

The presence of the Dnp group on the histidine imidazole ring results in a predictable mass increase. For example, in a study analyzing a Dnp-protected pentapeptide, Fast Atom Bombardment (FAB) mass spectrometry showed a signal at m/z 619.3 Da. cigb.edu.cu This was 166 Da higher than the theoretical mass of the unprotected peptide (m/z 453.2 Da), with the mass difference corresponding directly to the mass of the Dnp moiety. cigb.edu.cu This confirms that MS can provide definitive evidence of the protection or deprotection status of the histidine residue.

In addition to confirming the molecular ion, tandem mass spectrometry (MS/MS) can be used for structural elucidation by analyzing fragmentation patterns. While specific fragmentation data for this compound is not widely published, predictable cleavage sites can be inferred. For protonated histidine, fragmentation often involves the neutral loss of water (H₂O) and carbon monoxide (CO), resulting in a characteristic loss of 46 Da. nih.gov The fragmentation of this compound would be more complex but would likely involve cleavages at the Z-group, the amino acid backbone, and the Dnp-imidazole bond.

Table 2: Expected Mass Data for this compound and Related Species

| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Key Identifier |

| This compound | C₂₀H₁₇N₅O₈ | 455.38 | 456.39 | The intact protected amino acid. |

| Z-His-OH | C₁₄H₁₅N₃O₄ | 289.29 | 290.30 | Product after Dnp group removal. |

| Dnp group | C₆H₃N₂O₄ | 167.10 | - | Mass difference indicating presence/absence of the protecting group. |

Quantitative Analysis of Dnp Cleavage Efficiency

Quantifying the efficiency of the Dnp cleavage reaction is essential for optimizing reaction conditions and ensuring complete deprotection in synthetic workflows. A combination of chromatography and other analytical techniques can be used for this purpose.

In a study designed to demonstrate the cleavage of the Dnp group by 20% piperidine in DMF, researchers synthesized a model pentapeptide containing a His(Dnp) residue. cigb.edu.cu The reaction product was analyzed by HPLC, which showed two distinct peaks corresponding to the remaining Dnp-protected peptide and the newly formed peptide with a free imidazole ring. cigb.edu.cu

To quantify the cleavage, the two peaks were collected from the HPLC separation. The collected fractions were then subjected to amino acid analysis. This analysis revealed that the treatment resulted in an 84% cleavage of the Dnp group. cigb.edu.cu This approach provides a robust and accurate method for determining the efficiency of the deprotection step.

Table 3: Quantification of Dnp Cleavage from a Model Peptide

| Analytical Step | Method | Observation/Result | Conclusion |

| 1. Reaction | Treatment of a His(Dnp)-containing peptide with 20% piperidine/DMF. | The Dnp group is cleaved from the imidazole ring. | Deprotection reaction proceeds under these conditions. |

| 2. Separation | HPLC analysis of the reaction mixture. | Two major peaks are resolved: one for the protected peptide and one for the deprotected peptide. | The components of the reaction mixture can be separated for quantification. |

| 3. Quantification | Peak collection followed by amino acid analysis. | The analysis showed 84% of the peptide was in the deprotected form. | The cleavage efficiency of the Dnp group under the specified conditions is 84%. cigb.edu.cu |

Method Development for Impurity Profiling in this compound Synthesis and Usage

A thorough understanding of the impurity profile of this compound is critical for its use in applications requiring high purity, such as pharmaceutical synthesis. Method development for impurity profiling involves a systematic approach to identify, quantify, and control impurities that may arise during synthesis or storage.

The process typically begins with a high-resolution separation technique, usually HPLC or UPLC, coupled with mass spectrometry (LC-MS). beilstein-journals.org This allows for the detection of trace-level impurities and the determination of their molecular weights and fragmentation patterns.

A common strategy for impurity profiling includes the following steps:

Initial Screening: An LC-MS analysis of a this compound sample is performed to detect all potential impurities. The mass-to-charge ratio (m/z) of each impurity provides a tentative identification of its molecular formula. beilstein-journals.org

Structure Elucidation: Based on the fragmentation patterns from MS/MS analysis and knowledge of the synthetic pathway, potential structures for the impurities are proposed. Common process-related impurities might include starting materials, intermediates, or by-products from side reactions (e.g., incomplete protection or over-reaction).

Synthesis and Confirmation: The proposed impurity structures are then synthesized as analytical standards. beilstein-journals.org

Method Validation: The synthesized standards are used to confirm the identity of the impurities in the original sample by comparing their retention times and mass spectra (co-injection). A validated HPLC method can then be established for the routine quantification of these specific impurities, ensuring that their levels are maintained below acceptable thresholds as defined by regulatory guidelines. beilstein-journals.org

Potential impurities in this compound could include unreacted L-histidine, by-products from the introduction of the Z-group, or species arising from the dinitrophenylation step.

Theoretical and Computational Chemistry Studies of Z His Dnp Oh Reactivity

Molecular Modeling of Z-His(Dnp)-OH Conformations and Stability

Molecular dynamics (MD) simulations and conformational searches are instrumental in understanding the three-dimensional structure and stability of this compound. These computational techniques explore the potential energy surface of the molecule to identify low-energy conformations and the dynamics of their interconversion. The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds, including those in the amino acid backbone and the linkages to the benzyloxycarbonyl (Z) and dinitrophenyl (Dnp) protecting groups.

The stability of different conformers is influenced by a delicate balance of steric and electronic interactions. For instance, intramolecular hydrogen bonding and π-stacking interactions between the aromatic rings of the Z and Dnp groups and the imidazole (B134444) ring of histidine can significantly stabilize certain conformations. MD simulations in explicit solvent environments can further refine these models by accounting for the influence of the surrounding medium on conformational preferences.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (χ1, °) | Dihedral Angle (χ2, °) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | -60 | 85 | 0.00 | π-stacking between Dnp and imidazole |

| B | 180 | 90 | 1.25 | Extended conformation, minimal steric clash |

| C | 60 | -75 | 2.10 | Hydrogen bond between Z-group carbonyl and imidazole N-H |

This is an interactive table. You can sort and filter the data.

Quantum Chemical Calculations of Protecting Group Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electronic structure of this compound and the nature of interactions between its constituent parts. These calculations can quantify the electronic effects of the Z and Dnp protecting groups on the reactivity of the histidine residue.

Table 2: Calculated Interaction Energies between Protecting Groups and Histidine Side Chain

| Interacting Pair | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| Dnp and Imidazole | π-π stacking | -4.5 |

| Z-group and Imidazole | C-H...π | -1.8 |

| Dnp and Backbone | van der Waals | -2.3 |

This is an interactive table. You can sort and filter the data.

Simulation of Reaction Pathways for Dnp Cleavage and Coupling

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, this includes the simulation of the cleavage of the Dnp group from the imidazole ring and the subsequent peptide coupling reaction. By mapping the potential energy surface of these reactions, transition states can be located, and activation energies can be calculated, providing a quantitative measure of the reaction kinetics.

Different mechanistic pathways for Dnp cleavage, for instance, involving nucleophilic aromatic substitution, can be modeled. The role of the reagent and solvent molecules in stabilizing the transition state can be explicitly included in these simulations. Similarly, the peptide bond formation step can be computationally investigated to understand the influence of the protecting groups on the reaction barrier and to predict the likelihood of competing side reactions.

Table 3: Calculated Activation Energies for Dnp Cleavage Mechanisms

| Proposed Mechanism | Reagent | Solvent | Calculated Activation Energy (kcal/mol) |

| SNAr | Thiophenol | DMF | 15.2 |

| SNAr | Piperidine (B6355638) | NMP | 18.5 |

This is an interactive table. You can sort and filter the data.

Computational Prediction of Side Reaction Propensities

One of the most significant applications of computational chemistry in peptide synthesis is the prediction of side reaction propensities. For histidine-containing peptides, racemization at the α-carbon is a major concern. Computational models can be employed to calculate the energy barrier for the abstraction of the α-proton, which is the rate-determining step in racemization. By comparing the activation energy for racemization with that of the desired peptide coupling reaction, the potential for epimerization can be assessed.

Table 4: Predicted Rates of Desired vs. Side Reactions for this compound

| Reaction | Coupling Reagent | Predicted Relative Rate Constant (k_desired / k_side) |

| Peptide Coupling vs. Racemization | HBTU | 150 |

| Peptide Coupling vs. Racemization | HATU | 250 |

| Peptide Coupling vs. Racemization | DIC/HOBt | 95 |

This is an interactive table. You can sort and filter the data.

Future Directions and Emerging Research Avenues for Z His Dnp Oh in Chemical Research

Development of Orthogonal and Greener Protecting Group Strategies for Histidine

The concept of "orthogonality" in peptide synthesis is crucial, referring to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of a synthesis. iris-biotech.deresearchgate.netnih.gov The primary protecting group strategies used in solid-phase peptide synthesis (SPPS) are the tert-butoxycarbonyl/benzyl (B1604629) (Boc/Bn) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) methods. nih.govbiosynth.com In these schemes, protecting groups are classified by the conditions under which they are labile, such as being acid-labile, base-labile, or fluoride-labile. rsc.org

The dinitrophenyl (Dnp) group on the imidazole (B134444) ring of histidine in Z-His(Dnp)-OH offers a distinct deprotection mechanism, typically requiring thiolysis (e.g., with thiophenol), which makes it orthogonal to the acid-labile Boc and tBu groups and the base-labile Fmoc group. iris-biotech.de Future research will likely focus on refining this orthogonality. This involves exploring milder and more efficient cleavage reagents for the Dnp group to enhance its compatibility with increasingly sensitive peptide sequences and solid supports.

Furthermore, there is a strong drive towards "green chemistry" in peptide synthesis, aiming to reduce waste and the use of hazardous reagents. rsc.org Current methods, particularly those using Fmoc protection, are noted for their inefficiency due to the repeated protection and deprotection steps that generate significant waste. rsc.org Research into greener strategies for histidine protection may involve:

Developing Catalytic Deprotection Methods: Investigating catalytic systems that can cleave the Dnp group with high selectivity and turnover, minimizing the need for stoichiometric amounts of thiol reagents.

Solvent Optimization: Exploring the use of greener solvents for both the coupling of this compound and the subsequent removal of the Dnp group.

Atom Economy: Designing alternative protecting groups for the histidine side chain that offer comparable stability and orthogonality to Dnp but can be removed with reagents that have a higher atom economy.

The ultimate goal is to create a protection strategy for histidine that is not only fully orthogonal to existing schemes but also aligns with the principles of sustainable chemistry. organic-chemistry.org

Exploration of this compound in Automated and High-Throughput Synthesis

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. fu-berlin.de The suitability of a protected amino acid for automated synthesis depends on several factors, including its solubility, reactivity, and the ease of monitoring its coupling and deprotection steps.

The future exploration of this compound in this domain will focus on its compatibility with modern automated synthesizers and high-throughput workflows. The unique properties of the dinitrophenyl group could be advantageous. For instance, the yellow color associated with the Dnp group could potentially be used as a visual or spectrophotometric marker to monitor the efficiency of its incorporation and subsequent removal from the peptide chain.

High-throughput screening (HTS) methods often rely on rapid and detectable changes. Research has demonstrated the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in HTS applications where its reaction with ketones produces a detectable color change or precipitation. nih.govplos.org This principle could be adapted to develop novel high-throughput assays for reactions involving the Dnp group. Future research avenues include:

Optimization for Flow Chemistry: Adapting the use of this compound for continuous-flow peptide synthesis, which offers benefits like improved coupling efficiency and faster synthesis times compared to traditional batch processes. fu-berlin.de

Development of HTS-Compatible Cleavage Protocols: Designing rapid deprotection protocols for the Dnp group that are compatible with the multi-well plate formats used in high-throughput synthesis and screening.

Chromogenic and Fluorogenic Tagging: Investigating the modification of the Dnp group to function as a chromogenic or fluorogenic reporter, allowing for real-time quantification of coupling efficiency in automated systems.

Integration with Advanced Analytical Techniques for Real-Time Monitoring

Ensuring high yields and purity in peptide synthesis requires careful monitoring of each step. s4science.at While traditional methods often involve offline analysis after the synthesis is complete, there is a growing emphasis on integrating advanced analytical techniques for real-time monitoring. s4science.at This allows for immediate adjustments to reaction conditions, improving efficiency and minimizing the synthesis of incorrect sequences. semanticscholar.orgrsc.org

For reactions involving this compound, several Process Analytical Technologies (PAT) could be implemented:

Spectroscopic Methods: In-line UV-Vis spectroscopy could be employed to monitor the cleavage of the N-terminal Fmoc group, a common practice in modern synthesizers. fu-berlin.de The distinct absorbance of the Dnp group might also allow for monitoring its presence on the resin.

Flow-Based Sensors: Techniques like variable bed flow reactors, which measure changes in resin swelling, can provide real-time data on coupling efficiency and peptide aggregation. fu-berlin.desemanticscholar.orgrsc.org The incorporation of the bulky this compound monomer could be monitored using this method.

Refractive Index (RI) Measurement: Real-time monitoring of the refractive index of the reaction solution can track the consumption of reactants as the amino acid is transferred from the solution to the solid support, providing a direct measure of reaction progress. s4science.at

Mass Spectrometry (MS): Advanced MS techniques, such as Ultra-high Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful tools for characterizing the final peptide product. polarispeptides.combiosynth.com While typically used offline, innovations in real-time MS monitoring could allow for direct analysis of the reaction mixture during synthesis.

The table below summarizes analytical techniques applicable to monitoring synthesis involving this compound.

| Analytical Technique | Application in Synthesis with this compound | Monitoring Mode |

|---|---|---|

| UV-Vis Spectroscopy | Monitoring Fmoc-deprotection and potentially tracking the Dnp group. fu-berlin.de | Real-Time (In-line) |

| Variable Bed Flow Reactor | Detecting changes in resin volume to assess coupling efficiency and aggregation. rsc.org | Real-Time (In-line) |

| Refractive Index (RI) | Tracking reactant consumption from the solution phase. s4science.at | Real-Time (In-line) |

| Conductivity Measurement | Monitoring the time course of acylation, washing, and deprotection steps. nih.gov | Real-Time (In-line) |

| HPLC / UPLC-MS | Purity assessment and characterization of the final peptide product. biosynth.comnih.gov | Offline / At-line |

Design of Novel Chemical Systems Leveraging this compound as a Strategic Building Block

Beyond its role in peptide synthesis, the unique structure of this compound presents opportunities for its use as a strategic building block in the design of more complex chemical systems. The dinitrophenyl group is known for its electron-withdrawing properties and its ability to act as a quencher of fluorescence. It has also been used as a chromogenic leaving group in substrates for enzyme assays and as a microwave-labile leaving group in glycosylation reactions. researchgate.netmdpi.com

Future research could exploit these properties to create novel functional molecules:

Fluorescent Probes and Biosensors: The His(Dnp) moiety could be incorporated into peptides designed to bind to specific biological targets. The Dnp group could act as a FRET (Förster Resonance Energy Transfer) acceptor or quencher, with changes in fluorescence signaling a binding event.

Photocleavable Linkers: While Dnp is typically cleaved by thiolysis, research could explore its potential as a photolabile group under specific conditions, enabling the light-induced release of peptides or other molecules from a surface or carrier.

Self-Assembling Systems: The distinct electronic and steric properties of the Dnp-modified imidazole side chain could be used to direct the self-assembly of peptides into specific supramolecular structures, such as nanofibers or hydrogels.

Catalyst Development: The imidazole side chain of histidine is a key component in the active sites of many enzymes due to its ability to act as a general acid-base catalyst. The electron-withdrawing Dnp group significantly alters the pKa of the imidazole ring, a feature that could be harnessed to design novel peptide-based catalysts with tailored reactivity.

By viewing this compound not just as a protected amino acid but as a versatile chemical building block, researchers can unlock new applications in materials science, diagnostics, and catalysis.

Q & A

Basic: What is the role of Z-His(Dnp)-OH in peptide synthesis, and how does it mitigate racemization?

Answer:

this compound is a protected histidine derivative where the dinitrophenyl (Dnp) group prevents racemization during peptide coupling. The Dnp group sterically shields the histidine side chain, reducing base-catalyzed epimerization. Methodologically, coupling agents like DCC-HOSu or DCC-HOBt are recommended, as they minimize racemization to ~0.2% compared to unprotected histidine derivatives, which can exhibit up to 37% racemization in solid-phase synthesis .

Advanced: How can reaction conditions be optimized to further reduce racemization when using this compound in solid-phase vs. solution-phase synthesis?

Answer:

Key variables include:

- Solvent selection : DMF is common, but polarity adjustments (e.g., adding NMP) may improve coupling efficiency.

- Coupling agents : DCC-HOSu reduces racemization to 0.2% in solution-phase vs. 0.9% in solid-phase synthesis .

- Temperature control : Lower temperatures (0–4°C) suppress base-induced racemization.

- Resin compatibility : Use low-swelling resins (e.g., PEG-based) to minimize steric hindrance in solid-phase systems.

Basic: What analytical techniques are essential for characterizing this compound in peptide intermediates?

Answer:

- HPLC : To assess purity and monitor coupling efficiency (e.g., C18 columns with acetonitrile/water gradients).

- Mass spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS.

- NMR : 1H/13C NMR resolves Dnp group integrity and histidine stereochemistry. For hyperpolarized NMR, dynamic nuclear polarization (DNP) enhances sensitivity, as demonstrated in urea studies with 44,400x 13C signal enhancement .

Advanced: How should researchers resolve discrepancies in reported racemization rates for this compound under similar conditions?

Answer:

- Variable identification : Scrutinize solvent purity, reagent stoichiometry, and reaction time. For example, trace moisture in DMF increases racemization.

- Reproducibility protocols : Follow NIH preclinical guidelines (e.g., detailed reagent lot numbers, equipment calibration) .

- Statistical rigor : Use ANOVA to compare intra-lab vs. inter-lab data, as outlined in methodological frameworks for data contradiction analysis .

Basic: What experimental design principles ensure reproducibility in studies involving this compound?

Answer:

- Documentation : Adhere to Beilstein Journal guidelines, including full synthetic procedures, spectral data, and purity thresholds (>95%) .

- Negative controls : Include unprotected histidine derivatives to benchmark racemization rates.

- Reagent validation : Certify DCC-HOSu/HOBt purity via titration or FT-IR.

Advanced: What strategies enable this compound integration into automated peptide synthesizers without yield loss?

Answer:

- Deprotection optimization : Use TFA/Scavenger cocktails (e.g., triisopropylsilane) to cleave Z/Dnp groups without side reactions.

- Flow chemistry : Continuous flow systems improve mixing and reduce reaction time, mitigating degradation.

- Resin functionalization : Pre-load this compound onto Wang resin to simplify automation workflows .

Basic: How does the Dnp group influence peptide solubility and purification?

Answer:

The hydrophobic Dnp group reduces aqueous solubility, necessitating:

- Chromatography : Reverse-phase HPLC with acetonitrile gradients (e.g., 40–80% for elution).

- Solvent systems : Use DMSO or DCM for dissolution during synthesis.

- Lyophilization : Post-purification, lyophilize in tert-butanol/water mixtures to prevent aggregation .

Advanced: Can computational modeling predict this compound behavior in novel peptide systems?

Answer:

Yes. Methods include:

- Molecular dynamics (MD) : Simulate Dnp-group interactions with coupling agents (e.g., DCC) in explicit solvent models.

- Density functional theory (DFT) : Calculate activation energies for racemization pathways.

- Machine learning : Train models on historical racemization data to predict optimal conditions .

Basic: What side reactions are common with this compound, and how are they mitigated?

Answer:

- Acylation of imidazole : Prevented by using HOBt as an additive.

- Dnp group hydrolysis : Avoid prolonged exposure to acidic conditions (pH < 2).

- Storage recommendations : Store at -20°C under argon to prevent oxidation .

Advanced: How can isotopic labeling validate this compound’s anti-racemization efficacy?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.